5-(Methylsulfonyl)-2-nitrobenzoic acid
CAS No.: 898547-72-3
Cat. No.: VC2833371
Molecular Formula: C8H7NO6S
Molecular Weight: 245.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898547-72-3 |
---|---|
Molecular Formula | C8H7NO6S |
Molecular Weight | 245.21 g/mol |
IUPAC Name | 5-methylsulfonyl-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |
Standard InChI Key | FXWQIUPBICXSAU-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
5-(Methylsulfonyl)-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO6S and a molecular weight of 245.21 g/mol. It is an important intermediate in the synthesis of various compounds, including mesotrione, a broad-spectrum herbicide used in agriculture. This compound is not widely discussed in the literature, but its role in chemical synthesis and its properties make it a significant subject for study.
Synthesis
The synthesis of 5-(Methylsulfonyl)-2-nitrobenzoic acid typically involves the introduction of a methylsulfonyl group to a nitrobenzoic acid derivative. This process may involve reactions such as electrophilic aromatic substitution or the use of sulfonylating agents.
Applications
-
Herbicide Synthesis: It is used as an intermediate in the synthesis of mesotrione, which inhibits phytoene desaturase, an enzyme crucial for carotenoid biosynthesis in plants .
-
Pharmaceutical and Agrochemical Research: Its unique functional groups make it a valuable precursor for synthesizing other bioactive compounds.
Safety and Handling
Given its chemical structure, 5-(Methylsulfonyl)-2-nitrobenzoic acid may pose similar hazards to other nitrobenzoic acids, such as skin and eye irritation, and potential respiratory issues. Handling should be done with protective gear, and inhalation of dust or fumes should be avoided.
Data Table: Chemical Identifiers
Property | Value |
---|---|
CAS Number | 898547-72-3 |
Molecular Formula | C8H7NO6S |
Molecular Weight | 245.21 g/mol |
Synonyms | 5-(Methylsulfonyl)-2-nitrobenzoic acid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume